Idoxuridine I-124

Description

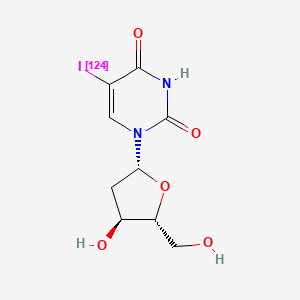

Structure

2D Structure

3D Structure

Properties

CAS No. |

186803-98-5 |

|---|---|

Molecular Formula |

C9H11IN2O5 |

Molecular Weight |

351.10 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10-3 |

InChI Key |

XQFRJNBWHJMXHO-CKISZFIQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[124I])CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Idoxuridine Action and I 124 Labeling Within Research Contexts

Idoxuridine (B1674378) as a Deoxyuridine Analog in DNA Synthesis Pathways

The primary mechanism of Idoxuridine's action is its structural similarity to natural nucleosides, which allows it to be processed by the cellular machinery responsible for DNA synthesis.

Idoxuridine is structurally analogous to thymidine (B127349) and deoxyuridine. patsnap.comdrugbank.comtaylorandfrancis.com The key structural modification in Idoxuridine is the replacement of the methyl group at the 5-position of the pyrimidine (B1678525) ring with an iodine atom. patsnap.comwikipedia.org This substitution is crucial, as the iodine atom's size is comparable to that of a methyl group, enabling Idoxuridine to be recognized as a substrate by various cellular enzymes involved in the DNA synthesis pathway. patsnap.comresearchgate.net This recognition allows it to enter the nucleoside salvage pathway, a critical step for its subsequent metabolic activation.

Within the cell, Idoxuridine competes with the natural nucleoside thymidine for incorporation into the DNA of replicating cells. patsnap.comumich.edu The degree of its incorporation is influenced by the concentration of Idoxuridine itself and the size of the intracellular pool of its natural competitor, deoxythymidine triphosphate (dTTP). aacrjournals.org In research settings, particularly in oncology, this competition is exploited. For instance, the co-administration of agents that inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of dTMP, can reduce intracellular dTTP levels. This, in turn, enhances the incorporation of Idoxuridine into DNA, a strategy used to increase its cytotoxic effects. aacrjournals.org When labeled with I-124, the uptake of Idoxuridine can be visualized and quantified using Positron Emission Tomography (PET), providing a non-invasive measure of DNA synthesis rates in tissues like tumors.

Structural Homology and Substrate Recognition by Cellular Enzymes

Intracellular Phosphorylation Cascades of Idoxuridine

Before Idoxuridine can be integrated into a DNA strand, it must undergo phosphorylation to its triphosphate form. This process is a key regulatory step in its metabolic pathway.

A significant area of research has centered on the preferential phosphorylation of Idoxuridine by viral thymidine kinases, especially the one from Herpes Simplex Virus type 1 (HSV-1 TK). nih.govnih.govnih.gov HSV-1 TK exhibits a broader substrate specificity compared to its human counterparts and can phosphorylate Idoxuridine with high efficiency. researchgate.netnih.gov This differential activation forms the basis for using I-124 labeled Idoxuridine as a reporter probe in gene therapy. Cells genetically engineered to express the HSV-1 TK gene will selectively accumulate phosphorylated I-124-Idoxuridine, enabling their visualization through PET imaging. nih.gov Studies have shown that the antiviral activity of some Idoxuridine analogs is dependent on the presence of viral TK, as these compounds are significantly less effective against TK-deficient viral strains. asm.org

While viral kinases are highly efficient, host cellular kinases also contribute to the phosphorylation of Idoxuridine, although to a lesser degree. nih.govresearchgate.netentokey.com Human cellular kinases can convert Idoxuridine into its monophosphate, diphosphate, and ultimately its active triphosphate form (IdUTP). patsnap.comnih.govnih.gov However, this process is generally less efficient than that mediated by viral kinases. nih.gov In some cellular contexts, the initial phosphorylation of Idoxuridine can be a rate-limiting step. mdpi.com Interestingly, some research suggests that certain Idoxuridine analogs can stimulate the phosphorylation of thymidine and Idoxuridine by antagonizing the feedback inhibition of thymidine kinase, potentially enhancing its own activation. nih.gov

Investigations into Viral Thymidine Kinase Mediated Activation

Mechanisms of DNA Incorporation and Subsequent Genomic Alterations

The final step in Idoxuridine's mechanism of action is the incorporation of its triphosphate form, IdUTP, into the growing DNA chain by DNA polymerases. patsnap.comdrugbank.com This event can lead to significant alterations in the genome.

Once incorporated into the DNA backbone, the presence of the bulky iodine atom instead of a methyl group can cause steric hindrance and distort the DNA helix. patsnap.com This can lead to errors in base pairing during subsequent rounds of DNA replication, resulting in mutations. patsnap.com The faulty DNA that is produced may not be able to support the production of functional viral particles. drugbank.comtaylorandfrancis.com Furthermore, the carbon-iodine bond is weaker than the carbon-methyl bond, making the DNA more susceptible to strand breaks. This property is the basis of Idoxuridine's use as a radiosensitizer in cancer therapy, as it enhances the DNA-damaging effects of radiation. The exact consequences of Idoxuridine incorporation into DNA are still a subject of research. frontiersin.org

Compound and Enzyme Names

| Name | Abbreviation |

| Idoxuridine | IUdR |

| Iodine-124 | I-124 |

| Deoxyuridine | dU |

| Thymidine | dThd |

| Idoxuridine Monophosphate | IdUMP, IUdR-MP |

| Idoxuridine Triphosphate | IdUTP, IUdR-TP |

| Deoxythymidine Triphosphate | dTTP |

| Herpes Simplex Virus type 1 Thymidine Kinase | HSV-1 TK |

| Thymidylate Synthase | TS |

Competitive Inhibition of Viral and Cellular DNA Polymerases

Once phosphorylated to IdoxTP, the compound acts as a competitive inhibitor of DNA polymerases. drugbank.com Structurally mimicking thymidine triphosphate (dTTP), IdoxTP competes with this natural substrate for the active site of DNA polymerase enzymes during the synthesis of new DNA strands. patsnap.comnih.gov This competitive inhibition occurs with both viral and, to a lesser extent, cellular DNA polymerases. iftmuniversity.ac.in By binding to the polymerase, IdoxTP can reduce the rate of viral DNA synthesis. drugbank.com The ultimate effect is the disruption of the viral replication cycle, as the production of functional viral DNA is impeded. patsnap.com

Induction of Base-Pairing Errors and Mutagenesis in Replicating Genomes

Beyond competitive inhibition, the primary mechanism of Idoxuridine's action is its incorporation into nascent DNA chains in place of thymidine. patsnap.comoup.com Once integrated, the presence of the 5-iodo-2'-deoxyuridine moiety within the DNA sequence leads to significant genetic disruption. The iodine atom at the 5-position alters the electronic properties of the base, causing it to occasionally mispair with guanine (B1146940) instead of its correct partner, adenine (B156593). patsnap.com This failure to pair as precisely as thymidine does with adenine introduces errors during subsequent rounds of DNA replication. patsnap.com This process of inducing base-pairing errors leads to the accumulation of mutations throughout the viral genome, a form of chemical mutagenesis. patsnap.commdpi.com The resulting viral genomes are often faulty, leading to the production of non-infectious or replication-incompetent viral particles. patsnap.com

Steric Hindrance and DNA Helix Distortion Studies

The incorporation of Idoxuridine into the DNA strand also has significant biophysical consequences. The iodine atom is considerably larger and more electronegative than the methyl group it replaces on the thymidine base. patsnap.com This bulky substituent creates steric hindrance within the DNA double helix. patsnap.comlifescience.co.kr This steric bulk can cause distortions in the helical structure, altering the standard geometry of the DNA. patsnap.com Such distortions can impair the proper function of enzymes that interact with the DNA, including DNA polymerases and transcription factors, further disrupting the processes of replication and transcription. patsnap.com The resulting pseudostructure is functionally compromised and cannot support the production of viable virions. drugbank.com

Determinants of Specificity in DNA Integration

While Idoxuridine is incorporated into both viral and host cell DNA, certain factors can create a degree of preferential uptake in virus-infected cells. nih.gov This selectivity is a critical area of research, aiming to enhance antiviral efficacy.

Comparative Analysis of Viral versus Host DNA Preferential Incorporation

The primary determinant of Idoxuridine's preferential action in virus-infected cells, particularly with herpesviruses, is the activity of viral-specific thymidine kinase (TK). nih.govnih.gov Some viral TKs phosphorylate Idoxuridine to its monophosphate form more efficiently than their host cell counterparts. nih.govtaylorandfrancis.com This leads to a higher concentration of the active IdoxTP within infected cells compared to uninfected cells. Consequently, more Idoxuridine is incorporated into viral DNA than host DNA during active replication. patsnap.com However, this selectivity is not absolute, and the incorporation into host cell DNA is a known limitation. patsnap.com Research using monoclonal antibodies specific for iododeoxyuridine has been employed to visualize its incorporation, confirming its presence in viral DNA within virus factories in infected cells. mdpi.com

Research on Analogs with Modified Selectivity (e.g., 4'-thioIDU)

To improve upon the selectivity of Idoxuridine, researchers have synthesized and evaluated various analogs. A notable example is 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), where the oxygen atom in the deoxyribose ring is replaced by a sulfur atom. nih.gov This modification has shown promising results in enhancing selectivity.

Research indicates that 4'-thioIDU is also a substrate for viral thymidine kinase and is subsequently incorporated into viral DNA. mdpi.comresearchgate.net Immunofluorescence studies using monoclonal antibodies that cross-react with 4'-thioIDU have demonstrated that the compound is incorporated specifically into viral DNA within the virus factories of infected cells, with no detectable staining of host DNA in the nucleus. mdpi.comresearchgate.net This suggests a higher degree of specificity for viral DNA synthesis compared to the parent compound. The mechanism is believed to be similar to Idoxuridine, but the structural modification appears to favor its utilization by the viral replication machinery. researchgate.net

Table 1: Comparative Activity of Idoxuridine and its Analog 4'-thioIDU against Herpesviruses

| Compound | Virus Target | 50% Effective Concentration (EC50) in µM | Reference |

|---|---|---|---|

| 4'-thioIDU | Herpes Simplex Virus Type 1 (HSV-1) | 0.1 | nih.gov |

| 4'-thioIDU | Herpes Simplex Virus Type 2 (HSV-2) | 0.5 | nih.gov |

| 4'-thioIDU | Varicella-Zoster Virus (VZV) | 2.0 | nih.gov |

| 4'-thioIDU | Human Cytomegalovirus (HCMV) | 5.9 | nih.gov |

| Idoxuridine | Feline Herpesvirus | 4.3 | medchemexpress.com |

EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Radiochemistry and Advanced Synthesis Methodologies for Idoxuridine I 124

Production of Iodine-124 for Radiopharmaceutical Research

Iodine-124 (I-124) is a positron-emitting radioisotope with a half-life of 4.18 days, making it suitable for tracking biological processes over several days. Its production for research purposes relies heavily on cyclotrons, with specific nuclear reactions and targetry being optimized to maximize yield and purity.

The generation of I-124 is predominantly achieved through the bombardment of tellurium targets in a cyclotron. Two primary nuclear reactions are employed: ¹²⁴Te(p,n)¹²⁴I and ¹²⁴Te(d,2n)¹²⁴I. mdpi.comosti.gov

The ¹²⁴Te(p,n)¹²⁴I reaction, which involves bombarding a Tellurium-124 target with protons, has gained popularity with the increasing availability of low-energy medical cyclotrons. mdpi.comnih.gov While this route may result in slightly lower yields compared to the deuteron-based reaction, it is often favored because it can produce I-124 with higher radionuclidic purity after a period of decay. mdpi.comresearchgate.net Optimization strategies focus on the proton beam's energy, as the probability of competing reactions depends on the irradiation energy. mdpi.com The energy range is often strategically selected to maximize I-124 production while minimizing impurities. mdpi.comresearchgate.net

The target material is typically Tellurium dioxide (TeO₂), which exhibits better thermal characteristics than pure tellurium metal. mdpi.com To enhance the target's structural integrity and thermal performance under high beam currents, the TeO₂ is often mixed with a small percentage of aluminum oxide (Al₂O₃). mdpi.comnih.gov Yield is also directly proportional to the beam current; however, the maximum current is limited by the thermal properties of the target material. mdpi.com Theoretical calculations and experimental data are used to determine the optimal target thickness to maximize the end-of-bombardment (EOB) yield. For instance, irradiating a highly enriched ¹²⁴TeO₂ target with a 16 MeV proton beam for 8 hours at a 10 µA current can produce an average yield of 470 MBq. researchgate.net

Interactive Table 1: Comparison of Cyclotron Production Routes for Iodine-124

| Nuclear Reaction | Particle | Target Material | Typical Yield | Key Characteristics |

| ¹²⁴Te(p,n)¹²⁴I | Proton | Enriched ¹²⁴TeO₂ | ~21-47 MBq/µAh | High radionuclidic purity, suitable for low-energy cyclotrons. nih.govresearchgate.net |

| ¹²⁴Te(d,2n)¹²⁴I | Deuteron | Enriched ¹²⁴Te | ~0.55 mCi/µAh (~20.35 MBq/µAh) | Higher initial yield but can produce more long-lived impurities. osti.govakjournals.com |

Ensuring the purity of I-124 is critical for its use in radiolabeling. The primary concern is the presence of other iodine isotopes that are co-produced during irradiation. These radionuclidic impurities can interfere with imaging and quantification. Common impurities include Iodine-123 (t½ = 13.2 h), Iodine-125 (B85253) (t½ = 59.4 d), and Iodine-126 (t½ = 13.1 d). mdpi.comakjournals.comosti.gov

Interactive Table 2: Common Radionuclidic Impurities in I-124 Production

| Impurity | Half-Life | Primary Source Reaction (Example) | Notes |

| Iodine-123 | 13.2 hours | ¹²⁴Te(d,3n)¹²³I or ¹²³Te(p,n)¹²³I | Decays relatively quickly, reducing its impact after a cooling period. mdpi.comosti.gov |

| Iodine-125 | 59.4 days | ¹²⁵Te(p,n)¹²⁵I or ¹²⁴Te(d,n)¹²⁵I | A significant long-lived impurity, especially problematic in the (d,2n) route. mdpi.comresearchgate.net |

| Iodine-126 | 13.1 days | ¹²⁵Te(d,n)¹²⁶I | Another long-lived impurity that can affect purity over time. akjournals.com |

Cyclotron-Based Production Routes and Yield Optimization

Radiosynthesis of 5-[¹²⁴I]Iodo-2'-deoxyuridine

The synthesis of 5-[¹²⁴I]Iodo-2'-deoxyuridine ([¹²⁴I]IUdR) involves the stable incorporation of the I-124 radionuclide into the 2'-deoxyuridine (B118206) molecule. This process requires precise control of reaction conditions to achieve high yield and purity.

The most common method for synthesizing [¹²⁴I]IUdR is through a direct electrophilic substitution reaction. osti.govnih.gov In this technique, the radioactive [¹²⁴I]iodide is first oxidized to a reactive electrophilic species. This is typically accomplished using a mild oxidizing agent to prevent degradation of the precursor molecule. osti.gov

A widely used and effective oxidizing agent for this purpose is Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril). osti.govnih.gov The reaction is often carried out in a vessel, such as a ReactiVial, that has been pre-coated with Iodogen®. osti.govnih.gov The precursor, 2'-deoxyuridine, is allowed to react with high-specific-activity Na[¹²⁴I]I in a buffered solution (e.g., phosphate (B84403) buffer at pH 7.2-7.4) for a short period at an elevated temperature, such as 65°C. osti.gov This process results in the substitution of a hydrogen atom at the 5-position of the pyrimidine (B1678525) ring with the I-124 atom. This direct labeling method has been shown to produce [¹²⁴I]IUdR with radiochemical yields ranging from 45% to 65%. osti.govnih.gov

Following the labeling reaction, the mixture contains the desired product, [¹²⁴I]IUdR, as well as unreacted [¹²⁴I]iodide, precursor molecules, and other by-products. A robust purification strategy is therefore essential to achieve the high radiochemical purity required for research.

A multi-step approach involving chromatography is typically employed. The initial purification is often performed using solid-phase extraction (SPE) with a Sep-Pak C-18 cartridge. osti.govosti.govnih.gov The reaction mixture is loaded onto the pre-conditioned cartridge, which retains the lipophilic [¹²⁴I]IUdR while allowing more polar impurities like free iodide to be washed away with water. The purified product is then eluted from the cartridge using ethanol. osti.gov

To confirm the radiochemical purity and identify any remaining impurities, analytical techniques such as thin-layer chromatography (TLC) on silica (B1680970) gel plates and reverse-phase high-performance liquid chromatography (RP-HPLC) are used. osti.govosti.govnih.gov These methods can accurately quantify the percentage of [¹²⁴I]IUdR relative to impurities, with HPLC generally considered the more precise method for official quality assurance. osti.gov Using this combination of preparative and analytical chromatography, radiochemical purities of greater than 95% can be routinely achieved. osti.govsnmjournals.org

The utility of a radiopharmaceutical is partly defined by its stability over time, as this dictates the viable window for its application in research. The stability of [¹²⁴I]IUdR is primarily challenged by the potential for deiodination, where the I-124 atom cleaves from the deoxyuridine backbone, releasing free [¹²⁴I]iodide. osti.gov

Studies on the stability of [¹²⁴I]IUdR in its final solvated formulation have shown it to be reasonably stable under appropriate storage conditions. When stored in solution at 4°C, the rate of degradation has been quantified as the cleaving of approximately 1% of the I-124 activity per day in the form of iodide. osti.gov This level of stability allows for a practical time window of about two days following the end of synthesis for the compound to be used while still meeting the required 95% radiochemical purity grade. osti.govosti.govnih.gov The formulation of the final product can also impact stability; for instance, a lyophilized (freeze-dried) form of radioiodinated IdUrd has been shown to be stable for up to three weeks. snmjournals.org

Chromatographic Purification Strategies for High Radiochemical Purity

Methodological Challenges in Radiotracer Development for Research

The development of Idoxuridine (B1674378) I-124 as a research radiotracer is met with several methodological challenges inherent to the physical properties of the Iodine-124 radionuclide. nih.gov ¹²⁴I has a complex decay scheme, which complicates its use in positron emission tomography (PET) imaging compared to more standard PET isotopes like Fluorine-18 (¹⁸F). nih.govacs.org

A primary challenge is that only about 23% of ¹²⁴I disintegrations result in positron emission. nih.gov The majority of decays (77.6%) occur via electron capture. Furthermore, the decay is accompanied by the emission of high-energy gamma photons, including a prominent 602.7 keV gamma-ray, which is emitted in cascade with many of the positron decays. acs.org PET scanners are designed to detect pairs of 511 keV photons resulting from positron-electron annihilation. The high-energy prompt gamma photons from ¹²⁴I can lead to false "true" coincidence events if a prompt gamma photon and a single 511 keV annihilation photon are detected simultaneously within the scanner's energy window. nih.gov This phenomenon increases random and scatter events, which elevates background noise, degrades the signal-to-noise ratio, and can limit the quantitative accuracy of the resulting PET images. nih.govacs.org

Another challenge relates to radiochemical purity. The production of ¹²⁴I via the ¹²⁴Te(p,n)¹²⁴I reaction must carefully control for isotopic impurities. For instance, the presence of ¹²⁵Te in the target material can lead to the formation of ¹²⁵I through the ¹²⁵Te(p,n)¹²⁵I reaction, which is a long-lived impurity that can affect dosimetry calculations. mdpi.com The stability of the final radiolabeled compound is also a consideration; the solvated formulation of [¹²⁴I]IUdR has been shown to be chemically stable for approximately two days post-synthesis to maintain a 95% radiochemical purity grade. nih.gov

Table 2: Key Decay Characteristics of Iodine-124

| Property | Value | Reference |

|---|---|---|

| Half-life | 4.176 days | |

| Decay Mode | β+ (22.4%), Electron Capture (77.6%) | |

| Maximum Positron Energy (Eβ+max) | 2.14 MeV | nih.gov |

| Mean Positron Range in Tissue | ~3.48 mm | biomedres.us |

| Major Gamma Emissions | 602.7 keV, 722.9 keV, 1691.0 keV | snmjournals.org |

A significant factor affecting the quality of imaging data from Idoxuridine I-124 is the high energy of the positrons it emits. acs.org The maximum positron energy for ¹²⁴I is 2.14 MeV, which is substantially higher than that of ¹⁸F (0.635 MeV), the most common PET radionuclide. nih.gov This higher energy translates into a longer average distance the positron travels in tissue before it slows down enough to annihilate with an electron. This distance is known as the positron range.

The fundamental principle of PET imaging relies on detecting the two 511 keV photons that are emitted in opposite directions from the point of annihilation. The imaging system reconstructs the line of response between these two detection events. A longer positron range introduces a greater uncertainty between the location of the radiotracer (the decaying ¹²⁴I atom) and the site of the detected annihilation event. This physical displacement results in an intrinsic blurring of the image and a degradation of spatial resolution. nih.govbiomedres.us

Studies comparing the performance of ¹²⁴I to other radionuclides have quantified this effect. For instance, in a small animal PET/CT system, the spatial resolution, measured as full width at half maximum (FWHM), was found to be 1.7 mm for ¹²⁴I, compared to 0.9 mm for ¹⁸F. biomedres.us Another study reported a resolution degradation of 0.7 mm for ¹²⁴I compared to ¹⁸F for a clinical PET/CT scanner. nih.gov This reduction in spatial resolution can lead to decreased recovery coefficients, which is the ability to accurately quantify radioactivity in small structures, potentially leading to an underestimation of radiotracer concentration in small tumors or lesions. nih.govbiomedres.us While this effect is more pronounced in high-resolution preclinical scanners, it remains a limiting factor for quantitative imaging in human studies. acs.orgbiomedres.us

Table 3: Comparative Spatial Resolution of PET Radionuclides

| Radionuclide | Mean Positron Range (mm) | Measured Spatial Resolution (FWHM, mm) | Scanner / Study Type |

|---|---|---|---|

| ¹⁸F (Fluorine-18) | ~0.6 | 0.9 | NanoScan Small Animal PET/CT biomedres.us |

| ¹²⁴I (Iodine-124) | ~3.48 | 1.7 | NanoScan Small Animal PET/CT biomedres.us |

| ¹⁸F (Fluorine-18) | N/A | 5.1 | HR+ Scanner (Human) nih.gov |

| ¹²⁴I (Iodine-124) | N/A | 6.1 | HR+ Scanner (Human) nih.gov |

Preclinical Research Paradigms: in Vitro and in Vivo Model Systems with Idoxuridine I 124

In Vitro Cellular Investigations

Kinetic Analysis of Idoxuridine (B1674378) I-124 Uptake and DNA Incorporation in Cell Lines

The utility of Idoxuridine I-124 as an imaging agent is fundamentally dependent on its uptake by proliferating cells and subsequent incorporation into their DNA. As a thymidine (B127349) analog, Idoxuridine is actively transported into the cell and then phosphorylated by thymidine kinase (TK) to Idoxuridine monophosphate. entokey.com Cellular enzymes further convert it to the triphosphate form, which can then be incorporated into DNA in place of thymidine triphosphate during the S-phase of the cell cycle. entokey.comdrugbank.com

The rate of DNA incorporation varies between different cell lines. For instance, in a study comparing human glioblastoma cell lines, U251 cells exhibited the highest baseline incorporation of radio-iodinated Idoxuridine, approximately three times higher than that observed in LN229 and U87 cells, reflecting inherent differences in their proliferative activity and metabolic pathways. aacrjournals.org The kinetics of uptake and retention are critical; studies with the chemically similar isotope Iodine-125 (B85253) have shown that once incorporated, the radiolabel is retained for the life of the cell. aacrjournals.org The process is cell-cycle specific, with uptake occurring primarily during the DNA synthesis phase. snmjournals.org

Factors produced by certain herpesvirus-transformed lymphoid cell lines have been shown to inhibit the uptake of ¹²⁵I-iododeoxyuridine (a surrogate for I-124) in both B and T lymphoid cell lines, suggesting that the tumor microenvironment can influence the kinetics of Idoxuridine uptake. nih.gov Kinetic experiments indicated that this inhibition likely occurs at an early stage of the DNA synthetic cycle. nih.gov

Evaluation of Modulatory Agents on this compound Cellular Efficacy

The efficiency of Idoxuridine incorporation into DNA can be significantly enhanced by agents that modulate the cellular nucleotide pool. Because Idoxuridine competes with endogenous thymidine for the same metabolic pathway, reducing the availability of natural thymidine can substantially increase the uptake and incorporation of the radiolabeled analog. snmjournals.org

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of thymidine monophosphate (dTMP). snmjournals.org Inhibiting this enzyme depletes the intracellular pool of dTMP, thereby reducing competition for thymidine kinase and subsequent DNA polymerases. This enhances the relative incorporation of exogenous thymidine analogs like Idoxuridine.

Fluorodeoxyuridine (FdUrd): Co-incubation of human glioblastoma cell lines (U251, LN229, and U87) with FdUrd, a potent TS inhibitor, dramatically increased the incorporation of radio-iodinated Idoxuridine in a concentration-dependent manner. aacrjournals.org At a concentration of 10 µM FdUrd, the incorporation of [¹²⁵I]IdUrd increased by 16.7- to 26.2-fold across the different cell lines. aacrjournals.org Flow cytometry analysis confirmed that this short co-incubation period led to a significant increase in the signal per labeled cell. aacrjournals.org

Thymitaq (Nolatrexed, AG337): Similar synergistic effects have been observed with Thymitaq, another specific TS inhibitor. In human hepatoma Hep3B cells, Thymitaq demonstrated a dose-dependent ability to modulate the incorporation of [¹²⁵I]IdUrd into DNA. snmjournals.org A five-hour exposure to Thymitaq resulted in a sevenfold increase in the radioactivity incorporated into the DNA of these cells. snmjournals.org Studies combining Idoxuridine with the folate-based TS inhibitor ICI D1694 (Raltitrexed) also showed synergistic cytotoxicity in MGH-U1 bladder cancer and HCT-8 colon cancer cell lines. nih.gov

| Modulatory Agent | Cell Line | Effect on Radio-iodinated IdUrd Incorporation | Fold Increase | Reference |

| FdUrd (10 µM) | Human Glioblastoma (U251, LN229, U87) | Increased DNA Incorporation | 16.7 - 26.2 | aacrjournals.org |

| Thymitaq | Human Hepatoma (Hep3B) | Increased DNA Incorporation | ~7 | snmjournals.org |

| ICI D1694 | Human Bladder (MGH-U1), Human Colon (HCT-8) | Synergistic Cytotoxicity | Not Applicable | nih.gov |

Studies on Viral Replication Inhibition in Cell Culture Models

Idoxuridine was one of the first antiviral agents developed, with its mechanism of action rooted in its ability to be incorporated into viral DNA, leading to the production of faulty and non-functional viral particles. drugbank.comnih.govnih.gov This inhibits the virus's ability to replicate and infect new cells. drugbank.com Its activity has been demonstrated against several DNA viruses, notably herpes simplex virus (HSV) and poxviruses like vaccinia virus (VV). entokey.comnih.gov

The antiviral efficacy of Idoxuridine is dependent on its phosphorylation by viral-encoded thymidine kinase, an activity that is often higher in virus-infected cells compared to uninfected host cells, providing a degree of selectivity. entokey.comnih.gov However, the biological characteristics of the thymidine kinase can vary between different viruses; for example, the TK encoded by herpesviruses differs from that of orthopoxviruses, affecting the relative efficacy of Idoxuridine against them. nih.gov

In cell culture models, Idoxuridine has been shown to inhibit the replication of vaccinia virus and cowpox virus. nih.gov Furthermore, studies have explored its use in combination with other antivirals. A markedly synergistic effect was observed when Idoxuridine was combined with Cidofovir to inhibit the replication of the Bratislava strain of vaccinia virus in chick embryo fibroblast cultures. nih.gov

| Virus | Cell Model | Finding | Reference |

| Herpes Simplex Virus (HSV) | Various | Inhibition of viral replication via DNA incorporation. | entokey.comdrugbank.com |

| Vaccinia Virus (VV) | Chick Embryo Fibroblasts | Inhibition of viral replication; synergistic effect with Cidofovir. | nih.govnih.gov |

| Cowpox Virus | Cell Culture | Confirmed in vitro efficacy. | nih.gov |

| Feline Herpesvirus Type-1 | Not Specified | Antiviral activity with an IC50 of 4.3 µM. | selleckchem.com |

Characterization of Cellular Metabolism Perturbations Inducted by this compound

The introduction of Idoxuridine into a cellular system perturbs the normal metabolism of nucleosides. As a structural analog of thymidine, it directly competes for the enzymes involved in the thymidine salvage pathway, primarily thymidine kinase. entokey.comsnmjournals.org Its incorporation into DNA is a result of this metabolic masquerade. drugbank.com

The degree of perturbation can be influenced by other agents. For example, in HeLa and Vero cells, low concentrations of 5'-amino-5'-deoxythymidine (B1215968) were found to increase the cytotoxicity of Idoxuridine by stimulating a sustained increase in the steady-state levels of its phosphorylated metabolites. nih.gov Conversely, high concentrations of the same agent were antagonistic. nih.gov This highlights the complex interplay within the nucleoside metabolic pathways and how they can be manipulated to modulate the effects of Idoxuridine.

Inactivation of Idoxuridine occurs within tissues, as it is not significantly deiodinated in fresh serum or urine in vitro. nih.gov The primary mechanism of action, both for its use as a radiosensitizer and an antiviral, is the consequence of its metabolic conversion and subsequent incorporation into DNA, which ultimately leads to faulty genetic material. drugbank.com

In Vivo Animal Model Research

Preclinical in vivo studies using animal models are essential to evaluate the biodistribution, tumor-targeting capabilities, and potential efficacy of this compound. While many foundational studies used Iodine-125 or Iodine-131, the findings are directly relevant to the behavior of the I-124 labeled compound.

In various tumor models, including mice with ovarian tumors and rats with bladder cancer or brain gliosarcomas, locoregional administration of radio-iodinated Idoxuridine resulted in effective localization within the tumor and rapid clearance from the rest of the body. nih.gov

The strategy of modulating thymidylate synthase to enhance Idoxuridine uptake has been validated in animal models. In nude mice bearing human glioblastoma xenografts, pre-administration of FdUrd increased the tumor uptake of [¹²⁵I]IdUrd by 4.8- to 6.8-fold compared to mice receiving the radiotracer alone. aacrjournals.org This resulted in significantly improved tumor visualization on scintigraphy images. aacrjournals.org Similarly, in a rat hepatoma model, combining [¹²⁵I]IdUrd with the TS inhibitor Thymitaq led to a slower clearance rate from the hepatoma and a higher initial uptake into tumor DNA. snmjournals.org This combination also showed a superior therapeutic effect in both subcutaneous and ascites mouse tumor models. snmjournals.org

Studies have also been conducted in non-rodent species. In ferrets, the prodrug 5-Iodo-2-deoxypyrimidinone-2′-deoxyribose (IPdR), which is converted to IUdR (Idoxuridine), was evaluated. The percentage of Idoxuridine incorporation into the DNA of bone marrow was found to be very low at lower doses, indicating a potential therapeutic window. aacrjournals.org

Beyond cancer, animal models have been crucial in evaluating Idoxuridine's antiviral properties. Early studies demonstrated its efficacy in mice infected with vaccinia virus, helping to establish its mechanism of specific antiviral action. nih.gov More recent research has confirmed that Idoxuridine can delay mortality and reduce lesion severity in mouse models of orthopoxvirus infection. nih.gov

| Animal Model | Tumor/Infection Model | Key Finding | Reference |

| Mice | Intraperitoneal Ovarian Tumor | Locoregional administration leads to tumor localization and therapeutic effect. | nih.gov |

| Rats | Bladder Cancer, Brain Gliosarcomas | Effective tumor localization and rapid clearance from the body after locoregional delivery. | nih.gov |

| Nude Mice | Human Glioblastoma Xenografts | FdUrd pre-administration increased tumor uptake of radio-IdUrd up to 13.6-fold. | aacrjournals.org |

| Rat | N1S1 Hepatoma | Combination with Thymitaq increased tumor DNA uptake and therapeutic effect. | snmjournals.org |

| Mice | Subcutaneous & Ascites Hepatoma | Superior therapeutic effect with Thymitaq and radio-IdUrd combination. | snmjournals.org |

| Mice | Vaccinia Virus Infection | Efficacy in reducing viral effects and mortality. | nih.gov |

Biodistribution and Pharmacokinetics of this compound in Preclinical Animal Models

The biodistribution and pharmacokinetic profile of this compound (¹²⁴I-IUdR), a radiolabeled thymidine analog, have been extensively studied in various preclinical animal models to evaluate its potential as a diagnostic and therapeutic agent. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are fundamental to its clinical translation.

Due to the rapid metabolism and short plasma half-life of Idoxuridine (IUdR) when administered systemically (less than 5 minutes in rodents and humans), research has focused on locoregional delivery to enhance tumor uptake and retention. aacrjournals.orgsnmjournals.org Systemic administration often results in limited and insufficient incorporation of the radiolabeled precursor into tumor DNA. snmjournals.org

Locoregional routes, such as intratumoral, intra-arterial, intracavitary, and intravesical injections, have been explored in various animal models to circumvent the rapid systemic clearance. snmjournals.orgnih.gov

Intratumoral Injection: Direct injection into tumors, such as in models of human glioblastoma xenografts and breast cancer, has demonstrated high retention rates of the radiolabel within the tumor. snmjournals.orgnih.gov This method bypasses the initial systemic circulation and metabolism, leading to a higher concentration of the agent at the target site. snmjournals.org

Intra-arterial Injection: In a rat hepatoma model, intra-arterial administration through the hepatic artery was investigated, showing promise for treating liver tumors due to the direct delivery to the tumor's blood supply. snmjournals.org

Intracavitary and Intrathecal Injection: Studies in mice with intraperitoneal ovarian tumors and rats with intrathecal gliosarcomas have shown that locoregional administration leads to significant localization of radiolabeled IUdR within the tumor and rapid clearance from the rest of the body. nih.gov

These preclinical findings consistently suggest that locoregional administration strategies are more effective than systemic routes for achieving therapeutic concentrations of radiolabeled Idoxuridine in tumors. snmjournals.orgnih.gov

Following administration, this compound undergoes metabolic degradation. When administered systemically, it is rapidly metabolized, primarily by hepatic and extrahepatic routes. aacrjournals.org This rapid metabolism is a significant factor limiting its bioavailability for tumor DNA incorporation after systemic delivery. snmjournals.org

Locoregional administration has been shown to result in a slower clearance rate of the radiolabel from the tumor itself. snmjournals.org For instance, in a hepatoma model, combining intra-arterial injection of [¹²⁵I]IdUrd with a thymidylate synthase inhibitor resulted in a slower clearance from the tumor. snmjournals.org

The primary metabolite of Idoxuridine is iodouracil, which is formed through the cleavage of the glycosidic bond. This metabolite is then further processed and excreted. The rapid clearance of systemically administered Idoxuridine necessitates strategies like continuous infusion or locoregional delivery to maximize its therapeutic window. aacrjournals.org

Evaluation of Systemic and Locoregional Administration Routes (e.g., Intratumoral)

Quantitative Assessment of DNA Incorporation in Tumor Xenografts

A key aspect of Idoxuridine's mechanism is its incorporation into the DNA of proliferating cells, acting as a thymidine analog. The extent of this incorporation is a direct measure of its potential efficacy for both imaging and therapy.

In preclinical studies using human tumor xenografts, the DNA incorporation of radiolabeled Idoxuridine has been quantified. In human glioblastoma xenografts, it was found that over 95% of the radioactivity measured in the tumor was incorporated into the DNA. nih.gov This high level of incorporation is crucial for the therapeutic effect of Auger electron-emitting isotopes like I-125 and I-124, which are most effective when in close proximity to the DNA.

Studies have also demonstrated that the rate of DNA incorporation can be significantly influenced by various factors. For example, co-administration with metabolic modulators can substantially increase the uptake and subsequent incorporation of radiolabeled Idoxuridine into tumor DNA. nih.govaacrjournals.org

The table below summarizes findings from a study on human glioblastoma xenografts, illustrating the impact of a metabolic modulator on the tumor uptake of [¹²⁵I]IdUrd.

| Treatment Group | Mean Tumor Uptake (% Injected Dose) | Mean Tumor Uptake (% Injected Dose per gram) |

|---|---|---|

| [¹²⁵I]IdUrd alone (non-pretreated) | 4.1% | Not specified |

| [¹²⁵I]IdUrd with FdUrd pretreatment (2 mg/kg) | 19.8% | 65.3% |

Data derived from a study on human glioblastoma xenografts with an approximate tumor weight of 0.35 g. nih.gov

Co-administration Strategies with Metabolic Modulators in Animal Studies

To enhance the therapeutic index of this compound, preclinical studies have explored co-administration with metabolic modulators. These agents are designed to manipulate the nucleotide synthesis pathways to favor the uptake and incorporation of Idoxuridine into DNA.

One of the most studied strategies involves the use of thymidylate synthase inhibitors, such as Fluorodeoxyuridine (FdUrd) and Thymitaq. snmjournals.orgnih.govaacrjournals.org Thymidylate synthase is a key enzyme in the de novo synthesis of thymidine. By inhibiting this enzyme, the cell becomes more reliant on the salvage pathway for DNA synthesis, which readily incorporates Idoxuridine.

Fluorodeoxyuridine (FdUrd): Pretreatment with FdUrd has been shown to significantly increase the tumor uptake of radiolabeled IdUrd in human glioblastoma xenografts. nih.govaacrjournals.org In one study, intravenous pretreatment with FdUrd resulted in a mean tumor uptake of 19.8% of the injected dose, compared to only 4.1% in non-pretreated mice. nih.gov DNA isolation experiments confirmed that the vast majority of this increased radioactivity in the tumor was incorporated into the DNA. nih.gov

Thymitaq: In a hepatoma model, the combination of [¹²⁵I]IdUrd with Thymitaq led to a slower clearance rate from the tumor and an initially higher uptake into DNA. snmjournals.org

These studies highlight that modulating the tumor's metabolism can significantly amplify the efficacy of Idoxuridine-based radiotherapy. The combination of locoregional delivery with metabolic modulators appears to be a particularly promising strategy. snmjournals.org

Comparative Studies with Other Radiolabeled Proliferation Markers in Animal Models

This compound is one of several radiolabeled compounds developed to image cell proliferation. Comparative studies in animal models are essential to understand its relative advantages and disadvantages.

While specific comparative studies directly pitting this compound against other proliferation markers in the same animal model are not extensively detailed in the provided search results, the literature alludes to the existence and importance of such comparisons. For instance, the development of other markers like [⁷⁶Br]Bromodeoxyuridine was validated in animals for its use as a proliferation marker. aacrjournals.org

The choice of a particular radiolabeled proliferation marker often depends on the specific application, the imaging modality (e.g., PET or SPECT), and the biological characteristics of the tumor model. The rationale for using radio-IdUrd is its direct incorporation into DNA, providing a more direct measure of cell division compared to markers of metabolic activity. aacrjournals.org

Further research is needed to systematically compare the performance of this compound with other established and emerging radiolabeled proliferation markers in a head-to-head fashion across various preclinical cancer models.

Orthopoxvirus Animal Models for Antiviral Mechanism Research

Idoxuridine has a history as an antiviral agent, and its radiolabeled forms are valuable tools for studying antiviral mechanisms in animal models of orthopoxvirus infections. mdpi.comdntb.gov.uaresearchgate.net The efficacy of Idoxuridine against vaccinia virus, a member of the orthopoxvirus family, has been reported in both in vitro and in vivo studies. nih.gov

Animal models play a critical role in this research. For instance, administration of Idoxuridine has been shown to delay mortality in severe combined immune deficiency (SCID) mice infected with vaccinia virus and to reduce the severity of tail lesions in immunocompetent mice. mdpi.comnih.gov These models allow researchers to investigate how the compound inhibits viral replication.

The mechanism of action involves the incorporation of Idoxuridine into the viral DNA, which leads to errors in transcription and replication, ultimately controlling the infection. nih.gov The development of related analogs, such as 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU), has shown even greater antiviral activity against orthopoxviruses in both in vitro and in vivo models, highlighting the ongoing research in this area. mdpi.com

The use of this compound in these models could provide a non-invasive method to track the biodistribution of the antiviral agent and its uptake in infected tissues, offering valuable insights into its pharmacokinetics and efficacy in real-time.

Biomolecular Interactions and Dna Integration Dynamics of Idoxuridine I 124

Research on Competitive Binding with Endogenous Thymidine (B127349) for DNA Synthesis Enzymes

The integration of Idoxuridine (B1674378) I-124 into DNA begins with a series of enzymatic steps, the first of which is phosphorylation. As a thymidine analogue, idoxuridine competes with endogenous thymidine for phosphorylation by thymidine kinase (TK). frontiersin.orgwikipedia.org This enzyme converts idoxuridine to its monophosphate form. nih.gov Subsequent phosphorylation by other cellular kinases produces the active triphosphate form, idoxuridine triphosphate (IdoxTP). patsnap.com

This active metabolite, IdoxTP, then directly competes with the natural substrate, thymidine triphosphate (dTTP), for the substrate-binding site of DNA polymerases. patsnap.comnih.gov During DNA replication, DNA polymerase can incorporate IdoxTP into the growing DNA strand instead of dTTP. drugbank.compatsnap.com The efficiency of this incorporation can be influenced by the type of DNA polymerase. For example, some viral DNA polymerases may utilize Idoxuridine's triphosphate form more efficiently than host cell DNA polymerases. entokey.com This competitive inhibition is a cornerstone of its mechanism, as it directly leads to the substitution of thymidine in newly synthesized DNA. taylorandfrancis.comdrugbank.com

| Step | Endogenous Molecule | Competing Analogue | Enzyme | Outcome |

|---|---|---|---|---|

| Initial Phosphorylation | Thymidine | Idoxuridine | Thymidine Kinase (TK) | Formation of Idoxuridine Monophosphate |

| DNA Incorporation | Thymidine Triphosphate (dTTP) | Idoxuridine Triphosphate (IdoxTP) | DNA Polymerase | Incorporation of Idoxuridine into DNA Strand |

Structural Analysis of Idoxuridine-Incorporated DNA in Model Systems

The substitution of thymidine with idoxuridine introduces significant structural perturbations into the DNA helix. patsnap.com The primary cause of this disruption is the presence of a bulky iodine atom at the 5th position of the uracil (B121893) base, a feature that distinguishes it from thymidine. patsnap.com This substitution has several consequences for DNA integrity:

Steric Hindrance: The large iodine atom creates steric hindrance, which can distort the regular B-form of the DNA helix. patsnap.com

Base Pairing Errors: Idoxuridine does not pair with adenine (B156593) as precisely as thymidine does. patsnap.com This mispairing can lead to errors during subsequent rounds of DNA replication, effectively inducing mutations. patsnap.compatsnap.com

Faulty Genome: The cumulative effect of these structural changes is the creation of a faulty DNA strand. taylorandfrancis.compatsnap.com This altered DNA cannot function correctly, impairing processes like transcription and leading to the production of non-functional proteins. patsnap.comentokey.com The resulting genetic abnormalities can inhibit the cell's ability to replicate. patsnap.com

Modulation of DNA Polymerase Activities by Idoxuridine Triphosphate

Idoxuridine triphosphate (IdoxTP) not only acts as a competitive substrate but also modulates the activity of DNA polymerases. The incorporation of IdoxTP can inhibit the polymerase's function, in some cases leading to the premature termination of DNA chain elongation. patsnap.com This inhibitory effect disrupts the normal process of DNA synthesis. patsnap.com

Research indicates that different polymerases exhibit varying sensitivities and affinities for halogenated nucleoside triphosphates. In one in-vitro study comparing thymidine triphosphate (TTP) with its halogenated analogs, eukaryotic DNA polymerase gamma showed a pronounced preference for iododeoxyuridine triphosphate (the triphosphate of Idoxuridine). nih.gov This selective utilization suggests that certain polymerases are more susceptible to the inhibitory effects of the analog. nih.gov The inhibition of DNA polymerase, combined with the incorporation of the analogue into the DNA strand, forms a dual mechanism for disrupting DNA replication. taylorandfrancis.commedchemexpress.commedchemexpress.com

| Effect | Mechanism | Consequence |

|---|---|---|

| Competitive Inhibition | IdoxTP competes with natural dTTP for the enzyme's active site. patsnap.comnih.gov | Reduced incorporation of thymidine. |

| Inhibition of Activity | The presence of the analogue can directly inhibit the polymerase's enzymatic function. patsnap.comresearchgate.net | Slowing or halting of DNA synthesis. |

| Chain Termination | Incorporation can prevent further elongation of the DNA strand. patsnap.com | Production of incomplete DNA fragments. |

| Preferential Utilization | Eukaryotic DNA polymerase gamma shows a higher affinity for IdoxTP over TTP. nih.gov | Targeted disruption in specific replication or repair processes. |

Investigating the Influence of DNA Repair Mechanisms on Idoxuridine Retention

The presence of idoxuridine in DNA triggers the cell's DNA repair mechanisms. However, the incorporated analogue itself influences the efficacy of these repair processes. Studies in Chinese hamster ovary (CHO) cells have shown that the incorporation of idoxuridine sensitizes cells to radiation and is associated with an increase in DNA double-strand breaks. nih.gov

Crucially, the research demonstrated that while cells containing idoxuridine could still initiate the repair of potentially lethal damage, the rate of this repair was significantly reduced. nih.gov Specifically, the incorporation of idoxuridine slowed the rate of repair for both interphase chromatin breaks and DNA double-strand breaks. nih.gov This reduction in the efficiency of DNA repair is a key factor in the radiosensitization observed in these cells and likely contributes to the retention of the idoxuridine-induced damage. nih.gov The faulty DNA, being repaired less efficiently, persists for a longer duration, increasing the likelihood of triggering cellular processes like apoptosis. nih.gov Some research also suggests that idoxuridine can increase the frequency of homology-directed repair (HDR), a specific type of DNA repair pathway. researchgate.net

| DNA Damage Type | Effect on Repair Rate | Implication |

|---|---|---|

| Interphase Chromatin Breaks | Reduced rate of repair. nih.gov | Persistence of large-scale DNA damage. |

| DNA Double-Strand Breaks | Reduced rate of repair (both fast and slow components). nih.gov | Increased cellular radiosensitivity and damage retention. nih.gov |

| Potentially Lethal Damage | Slower rate but higher extent of repair at equal doses. nih.gov | Complex cellular response to damage, overall repair is less efficient. |

Metabolic Pathway Interventions Influencing Idoxuridine I 124 Research Applications

The Thymidine (B127349) Salvage Pathway and its Relevance to Idoxuridine (B1674378) I-124 Metabolism

Cells utilize two primary pathways for synthesizing nucleotides: the de novo pathway and the salvage pathway. nih.govcuni.cz The thymidine salvage pathway is a critical recycling route that allows cells to utilize pre-existing nucleosides, such as thymidine, from the degradation of DNA. nih.govresearchgate.net Idoxuridine, due to its structural similarity to thymidine, is a substrate for this pathway. drugbank.comtaylorandfrancis.commims.com

The central enzyme in this pathway is thymidine kinase (TK), which catalyzes the initial and rate-limiting step of phosphorylation. drugbank.comwikipedia.org Idoxuridine is phosphorylated by TK to idoxuridine monophosphate. Subsequent phosphorylations yield idoxuridine triphosphate, the active form of the molecule. patsnap.com This triphosphate analog then competes with the natural thymidine triphosphate for incorporation into newly synthesized DNA strands during the S-phase of the cell cycle. drugbank.compatsnap.com

When idoxuridine is labeled with the positron-emitting isotope Iodine-124, its incorporation into DNA allows for the non-invasive visualization and quantification of cellular proliferation using PET. smolecule.comclinicaltrials.gov The level of ¹²⁴I-IUdR accumulation in tissues, as detected by PET, is therefore directly related to the activity of the thymidine salvage pathway and the rate of DNA synthesis.

Inhibition of De Novo Pyrimidine (B1678525) Synthesis as a Strategy to Enhance Idoxuridine I-124 Incorporation

While the salvage pathway recycles existing nucleosides, the de novo synthesis pathway builds pyrimidine nucleotides from simpler precursor molecules like amino acids and bicarbonate. biorxiv.orgmdpi.com In rapidly dividing cells, such as those found in tumors, there is a high demand for nucleotides to support DNA replication, often leading to the upregulation of both pathways. biorxiv.orgmdpi.com

A key strategy to enhance the incorporation of this compound is to block the de novo pathway, thereby forcing the cell to rely more heavily on the salvage pathway for its thymidine supply. nih.gov This increased dependency can lead to a greater uptake and incorporation of the administered idoxuridine analog.

Research has shown that pharmacological inhibition of key enzymes in the de novo pathway can significantly boost the incorporation of radiolabeled idoxuridine into tumor DNA. Methotrexate (B535133), a well-known chemotherapeutic agent, functions by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of precursors for the de novo pathway. Pretreatment with methotrexate has been demonstrated to increase the incorporation of ¹²⁵I-labeled idoxuridine into tumor DNA by approximately threefold in animal models. nih.gov Similarly, direct inhibitors of thymidylate synthase, another critical enzyme in this pathway, have been shown to increase the incorporation of ¹²⁵I-IdU by three- to five-fold. nih.gov This approach holds promise for improving the sensitivity and specificity of ¹²⁴I-IUdR PET imaging in oncology research.

| Inhibitor Agent | Target Enzyme/Pathway | Effect on ¹²⁵I-IdU Incorporation into Tumor DNA | Reference |

| Methotrexate | Dihydrofolate Reductase (de novo pathway) | ~3-fold increase | nih.gov |

| 5-Fluorouracil | Thymidylate Synthase | 3- to 5-fold increase | nih.gov |

| ZD1694 (Raltitrexed) | Thymidylate Synthase | 3- to 5-fold increase | nih.gov |

| AG337 (Nolatrexed) | Thymidylate Synthase | 3- to 5-fold increase | nih.gov |

Influence of Nucleoside Transporters on Intracellular Accumulation for Research Studies

Before this compound can be metabolized by the salvage pathway, it must first enter the cell. As a hydrophilic molecule, idoxuridine cannot freely diffuse across the lipid bilayer of the cell membrane and requires specialized protein channels known as nucleoside transporters. nih.gov The two major families of these transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). muni.czualberta.ca

The human equilibrative nucleoside transporter 1 (hENT1) is a widely expressed transporter that has been identified as a key facilitator of idoxuridine uptake. escholarship.orgarizona.edu The level of expression and functional activity of hENT1 and other nucleoside transporters on the surface of target cells can be a major determinant of the intracellular concentration of ¹²⁴I-IUdR. Consequently, transporter expression directly impacts the magnitude of the signal detected in PET imaging studies. nih.gov Variations in transporter expression among different tumor types, or even within different regions of the same tumor, can lead to heterogeneity in tracer uptake. Therefore, a comprehensive understanding of the transporter profiles of the cells under investigation is a critical consideration for the design and interpretation of research studies utilizing this compound.

Enzymatic Biotransformation of Idoxuridine and its Impact on Research Outcomes

A significant challenge in the application of this compound is its rapid enzymatic degradation in vivo. mims.com The molecule is susceptible to catabolism by enzymes such as thymidine phosphorylase, which cleaves the N-glycosidic bond linking the iodinated base to the deoxyribose sugar. drugbank.com This breakdown results in the formation of metabolites, primarily 5-iodouracil (B140508) and free iodide. mims.comnih.gov

This rapid biotransformation has several consequences for research applications. The plasma half-life of intravenously administered ¹²⁴I-IUdR is remarkably short, estimated to be only 2-3 minutes. nih.gov This limits the time window during which the intact tracer is available to be taken up by proliferating cells and incorporated into DNA. nih.gov Furthermore, the resulting radiolabeled metabolites, particularly free ¹²⁴I-iodide, can accumulate in tissues non-specifically, leading to a high background signal that can obscure the specific signal from DNA incorporation and complicate the quantitative analysis of PET images. nih.gov Studies have shown that a significant fraction of radioactivity remaining in tumors 24 hours after injection is from non-incorporated metabolites. nih.gov

Research efforts have explored strategies to mitigate this rapid degradation. One approach involves the co-administration of inhibitors of the catabolic enzymes. nih.gov For example, the degradation of ¹²⁴I-IUdR was shown to be partially inhibited by 5'-butyryl-IUdR. nih.gov Another strategy involves chemically modifying the idoxuridine molecule to make it less susceptible to enzymatic digestion, though this has met with limited success in vivo. nih.gov Overcoming the challenge of rapid metabolism is key to enhancing the utility and reliability of this compound as a research probe.

| Compound/Metabolite | Role/Description | Impact on Research Outcomes | References |

| This compound | Radiotracer for PET imaging | Intended to measure DNA synthesis; rapid degradation limits availability. | nih.gov |

| 5-Iodouracil I-124 | Major metabolite | Does not incorporate into DNA; contributes to background signal. | mims.comnih.gov |

| Iodide I-124 | Degradation product | Can accumulate non-specifically (e.g., in thyroid, stomach), increasing background noise in PET images. | mims.comnih.gov |

| 5'-butyryl-IUdR | Degradation inhibitor | Can partially prevent the breakdown of Idoxuridine, potentially improving specific signal. | nih.gov |

Nuclear Molecular Imaging Research Methodologies Utilizing Idoxuridine I 124

Positron Emission Tomography (PET) for Cellular Proliferation Assessment

PET imaging with [124I]IUdR allows for the three-dimensional visualization and quantification of cellular proliferation in vivo. arvojournals.orgnih.gov The technique detects gamma rays emitted from the annihilation of positrons released by the I-124 isotope. By labeling idoxuridine (B1674378), a molecule that participates in DNA synthesis, researchers can generate images that map the concentration of this radiotracer, thereby highlighting areas of high cell division, such as tumors. arvojournals.orgnih.gov

Quantitative PET Image Acquisition and Reconstruction Methodologies

Quantitative analysis of [124I]IUdR PET studies requires precise image acquisition and reconstruction protocols. The complex decay scheme of I-124, which includes prompt single-photon emissions in coincidence with positrons, presents challenges for accurate quantification compared to more common PET isotopes like F-18. nih.gov

Image Acquisition:

Dynamic and Static Scanning: Protocols often involve both dynamic and static imaging sessions. An initial dynamic scan, for instance, may be performed for 0-48 minutes immediately following the administration of [124I]IUdR to capture the early kinetics of the tracer. nih.gov This is typically followed by one or more static scans at later time points, such as 24 or 96 hours post-injection, to measure tracer retention after it has been incorporated into the DNA of proliferating cells and after the unincorporated tracer has largely cleared. nih.govscirp.org

Co-registration with Anatomical Imaging: For accurate localization of tracer uptake, PET scans are co-registered with anatomical imaging modalities, most commonly Computed Tomography (CT) or Magnetic Resonance Imaging (MRI). arvojournals.orgnih.gov Modern PET/CT scanners perform these scans in immediate sequence, ensuring precise correlation between functional PET data and anatomical structures. arvojournals.orgopenaccessjournals.com

Image Reconstruction:

Iterative Reconstruction: Due to the statistical nature of PET data and the physical complexities of I-124, iterative reconstruction algorithms are commonly employed. scirp.orgopenaccessjournals.com These methods, such as 3D ordered-subsets expectation-maximization (OSEM), provide more accurate and less noisy images compared to simpler analytical methods like filtered backprojection. scirp.orgopenaccessjournals.com An example protocol might use four iterations with eight subsets and a Gaussian filter for reconstruction. scirp.org

Corrections: Accurate quantification necessitates corrections for various physical factors, including photon attenuation (using a CT scan), scatter, and random coincidences. openaccessjournals.com The high positron energy of I-124 can also slightly degrade spatial resolution compared to F-18, a factor that must be considered in the analysis. nih.gov

Pharmacokinetic Modeling for In Vivo Idoxuridine I-124 Kinetics Derivations

To move beyond simple static uptake measures and derive more quantitative parameters of cellular proliferation, researchers employ pharmacokinetic modeling. nih.govnih.gov This involves analyzing the dynamic changes in tracer concentration in both tissue and blood plasma over time. nih.gov

A key parameter derived from this analysis is the net influx rate constant, often denoted as Ki. This value represents the rate of IUdR-DNA incorporation in tumor tissue. nih.gov Obtaining Ki requires fitting the dynamically acquired data from early scans to a mathematical model, which helps to correct the later static images for residual, non-incorporated radioactivity that has not cleared from the tissue. nih.gov

Studies have shown that the plasma half-life of [124I]IUdR itself is very short (around 2-3 minutes), with the major radiolabeled metabolite being free [124I]iodide. nih.gov The clearance of this free iodide can vary between individuals. nih.gov By using pharmacokinetic models, it is possible to separate the signal from specifically incorporated [124I]IUdR from the background signal of unincorporated tracer and its metabolites. nih.gov This provides a more accurate and specific measure of proliferation.

| Parameter | Description | Typical Application in [124I]IUdR Studies | Source |

| Ki (Influx Rate Constant) | A measure of the rate of uptake and incorporation of the tracer into a stable compartment (i.e., DNA). | Calculated from dynamic PET data to provide a quantitative index of tumor proliferation, correcting for residual background radioactivity. | nih.gov |

| Plasma Half-Life | The time it takes for the concentration of the parent drug ([124I]IUdR) in the blood plasma to reduce by half. | Determined from blood sampling during early dynamic scans; found to be very short (2-3 minutes). | nih.gov |

| Metabolite Clearance | The rate at which metabolites (primarily [124I]iodide) are removed from the plasma. | Monitored via blood sampling; variable between patients and can impact background signal. | nih.gov |

Methodological Considerations for Standardized Uptake Value (SUV) and Tumor-to-Background Ratio Quantification

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in clinical PET imaging to normalize the measured radioactivity concentration for the injected dose and patient weight. radiopaedia.orgnih.gov However, its calculation and interpretation require careful consideration of several methodological factors.

SUV Calculation: The SUV is calculated as the ratio of the radioactivity concentration in a region of interest (ROI) to the total injected dose distributed over the patient's body weight. radiopaedia.orgSUV = C(T) / [Injected Dose / Patient's Weight] Where C(T) is the tissue radioactivity concentration at a specific time. radiopaedia.org

Methodological Considerations:

Influence of Background Radioactivity: A significant challenge in [124I]IUdR imaging is that SUV values reflect both the specifically incorporated tracer in DNA and the non-incorporated, exchangeable radioactivity (largely free iodide) that remains in the tumor and surrounding tissues. nih.gov This residual background can amplify SUV values and distort their direct interpretation as a pure measure of proliferation. nih.gov

ROI Definition: The size, shape, and placement of the ROI can influence the resulting SUV, particularly for SUVmean. radiopaedia.orgnih.gov Different approaches exist, such as SUVmax (the value of the brightest single pixel in the ROI), SUVmean (the average value within the ROI), and SUVpeak (an average over a small, fixed-size ROI centered on the hottest area). radiopaedia.org

Timing of Acquisition: SUV values are highly dependent on the time between tracer injection and the scan. For [124I]IUdR, imaging late (e.g., 24 hours or later) is intended to allow for clearance of non-incorporated activity, but complete clearance is not always achieved. nih.gov

Tumor-to-Background Ratio (TBR): To improve contrast and specificity, researchers often calculate a tumor-to-background or tumor-to-brain (Tm:Br) ratio. nih.gov This is determined by dividing the SUV of the tumor by the SUV of a reference background region (e.g., normal brain tissue). While TBR can help correct for global variations in tracer delivery and clearance, like SUV, it is also affected by residual non-incorporated radioactivity. nih.gov Studies comparing kinetic modeling with simpler metrics have found that the range of values for Ki across different tumor types can be much greater than the range for SUV or TBR, suggesting that kinetic modeling provides a more sensitive measure of proliferation. nih.gov

| Metric | Calculation | Advantages | Limitations in [124I]IUdR Imaging | Source |

| SUV (Standardized Uptake Value) | Ratio of tissue activity to injected dose per body weight. | Simple, widely used for semi-quantification. | Inflated by residual non-incorporated background activity; influenced by acquisition time and ROI definition. | nih.govradiopaedia.org |

| TBR (Tumor-to-Background Ratio) | Ratio of tumor SUV to background tissue SUV. | Provides contrast and can correct for some systemic variations. | Also affected by residual background activity in both the tumor and background regions. | nih.gov |

Strategies for Background Signal Reduction in Imaging Studies

A primary limitation in imaging with radioiodine-labeled IdUrd is the background signal created by the release of free radioiodine. aacrjournals.org This free iodide can be taken up by various tissues, obscuring the specific signal from DNA incorporation in the target tumor. nih.gov

Research on Managing Free Radioiodine Background Activity (e.g., Perchlorate (B79767) Pretreatment)

To improve image quality and the accuracy of quantification, strategies are employed to block the uptake of free radioiodine, particularly in tissues with high iodide trapping capacity like the thyroid gland, stomach, and intestines. aacrjournals.org

One common and effective method is the administration of potassium perchlorate (KClO4). aacrjournals.org Perchlorate acts as a competitive inhibitor of the sodium-iodide symporter (NIS), which is responsible for iodide uptake in the thyroid and other tissues. By blocking this symporter, perchlorate pretreatment significantly reduces the accumulation of free [124I]iodide in non-target organs.

Research in preclinical models using iodine-125 (B85253) labeled IdUrd demonstrated that pretreating with KClO4 (e.g., 2 grams/liter in drinking water for 24 hours before tracer injection) led to a significant reduction in radioactivity in the stomach and intestines. aacrjournals.org This reduction in background signal enhances the visualization of tumors. aacrjournals.org

Comparative Imaging Modalities in Preclinical Research

In preclinical and clinical research, [124I]IUdR PET is often not used in isolation but is compared with or supplemented by other imaging modalities to provide a more comprehensive understanding of tumor biology.

A key comparative modality is Magnetic Resonance Imaging (MRI) . nih.gov Gadolinium contrast-enhanced or T2-weighted MRI provides high-resolution anatomical detail of the tumor and surrounding structures. nih.gov Co-registering the functional [124I]IUdR PET data with these anatomical MRI scans is standard practice, allowing researchers to precisely correlate regions of high cellular proliferation with specific anatomical locations within the tumor identified on the MRI. nih.gov This is particularly crucial in brain tumor imaging, where distinguishing tumor from normal brain tissue is essential. nih.gov

Another important comparator is PET imaging with [18F]FDG , a glucose analog used to measure metabolic activity. radiopaedia.org While both high FDG uptake and high [124I]IUdR uptake are often found in tumors, they measure different biological processes (glucose metabolism vs. DNA synthesis). Comparing images from both tracers in the same subject can provide complementary information about the tumor's phenotype.

Development of Novel Imaging Protocols and Techniques for this compound

The effective use of [¹²⁴I]IdUrd in nuclear molecular imaging relies heavily on the development of sophisticated imaging protocols and data analysis techniques. A primary challenge is to accurately quantify the amount of tracer that has been incorporated into the DNA of proliferating cells, while distinguishing this signal from non-specific uptake and residual, non-incorporated radioactivity. nih.gov

A significant area of development has been the optimization of imaging time points. Research has shown that a combination of dynamic and static PET scans is often required. For instance, dynamic imaging can be performed for up to an hour post-injection to capture the initial kinetics, followed by static scans at much later time points, such as 24, 48, and even 96 hours. nih.govnih.govclinicaltrials.gov The late scans are crucial for measuring the retained radioactivity after the majority of the non-incorporated tracer and its metabolites, like [¹²⁴I]iodide and [¹²⁴I]iodouracil, have washed out from the tissue. nih.govnih.gov Studies aimed at simplifying these potentially lengthy protocols have found that an adapted approach using just two time points, for example at 24 and 96 hours, can provide a reliable estimate of tracer retention and dose, making the procedure more feasible for clinical application. nih.gov

Kinetic modeling is an indispensable tool for the quantitative analysis of [¹²⁴I]IdUrd PET data. nih.govuni-lj.si Simple metrics like the Standardized Uptake Value (SUV) can be misleading because they reflect both the specifically incorporated and the non-incorporated radioactivity. nih.gov Pharmacokinetic models, often compartmental models, are therefore applied to dynamic imaging data to derive parameters with direct physiological meaning. uni-lj.sinih.gov For [¹²⁴I]IdUrd, modeling is used to calculate the rate of IUdR-DNA incorporation (Ki), which corrects the late-scan data for residual, non-incorporated radioactivity, providing a more accurate measure of cell proliferation. nih.gov

Research has also explored novel biochemical strategies to enhance the signal from [¹²⁴I]IdUrd. One such technique involves the co-administration of Fluorodeoxyuridine (FdUrd). FdUrd inhibits the de novo synthesis of thymidine (B127349), which in turn enhances the uptake and incorporation of the exogenously supplied [¹²⁴I]IdUrd into the DNA of tumor cells. aacrjournals.orgunige.ch This approach has been shown to significantly increase tumor uptake of the radiotracer, thereby improving the contrast and sensitivity of the imaging. aacrjournals.org

Furthermore, the route of administration has been investigated as a key component of the imaging protocol. A study comparing locoregional instillation directly into the tumor area versus traditional intravenous injection in patients with malignant gliomas found that intravenous injection resulted in substantially higher tumor retention of [¹²⁴I]IdUrd. nih.gov This suggests that delivery via the tumor's capillaries is more efficient for getting the tracer incorporated into DNA before it is degraded and washed out. nih.gov

Table 2: Summary of [¹²⁴I]IdUrd Imaging Protocol and Technique Developments

| Protocol / Technique | Description | Key Research Finding |

|---|---|---|

| Optimized Imaging Time Points | Involves acquiring PET scans at multiple time points after tracer administration (e.g., 4, 24, 48, 72, 96 hours). nih.gov | A simplified protocol using only 24-hour and 96-hour scans can provide reliable estimates of tracer kinetics and lesion-absorbed dose, optimizing clinical workflow. nih.gov |

| Pharmacokinetic Modeling | Application of mathematical models to dynamic PET data to estimate kinetic parameters, such as the rate of tracer incorporation into DNA (Ki). nih.govuni-lj.si | Kinetic modeling is essential to correct for residual non-incorporated radioactivity, as standard uptake values (SUVs) alone can be distorted and overestimate proliferation. nih.gov |

| Biochemical Enhancement | Co-administration of a non-radioactive drug, such as Fluorodeoxyuridine (FdUrd), to modulate the tracer's metabolic pathway. aacrjournals.orgunige.ch | Pre-treatment with FdUrd increases the tumor-specific incorporation of radiolabeled IdUrd by inhibiting the de novo synthesis of thymidine. aacrjournals.orgunige.ch |

| Administration Route Comparison | Investigation of different methods of delivering the tracer, such as intravenous injection versus locoregional instillation. | For malignant gliomas, intravenous injection leads to significantly higher and more efficient tracer incorporation into tumor DNA compared to direct locoregional administration. nih.gov |

Theoretical and Computational Studies of Idoxuridine and Its Analogs

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., DFT, SCRF)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of Idoxuridine (B1674378). humanjournals.comresearchgate.net Studies have utilized the hybrid B3LYP method with various basis sets, such as Lanl2dz and 3-21G*, to analyze different isomers of Idoxuridine in both the gas phase and in aqueous solution. humanjournals.comresearchgate.net To account for solvent effects, the self-consistent reaction field (SCRF) method, specifically the integral equation formalism variant polarised continuum model (IEFPCM), has been employed. humanjournals.comresearchgate.net

These calculations have been used to determine the stability of various Idoxuridine conformers. For instance, studies have identified five different configurations and analyzed their relative energies. humanjournals.comresearchgate.net The C5 isomer was found to be the most stable in the gas phase, while in an aqueous solution, the relative stability of the C4 and C5 isomers depends on the basis set used. humanjournals.com This suggests that both isomers are likely present in solution. humanjournals.com A comprehensive conformational analysis using MP2 and B3LYP methods identified as many as 45 stable structures of Idoxuridine. nih.gov

Furthermore, these computational methods can predict various spectroscopic properties. Calculated infrared, Raman, 1H-NMR, 13C-NMR, and UV-visible spectra for the most stable isomers have shown reasonable agreement with available experimental data. humanjournals.comresearchgate.net The presence of dimeric species of Idoxuridine, which can also be modeled computationally, has been suggested to explain certain features in the experimental FTIR spectrum. humanjournals.comresearchgate.net

Electronic properties such as atomic charges (Mulliken and Natural Population Analysis - NPA), dipole moments, and molecular electrostatic potentials are also determined through these calculations. humanjournals.comresearchgate.net For example, the dipole moment of Idoxuridine in solution has been calculated to be between 4.00 D and 9.14 D, depending on the basis set used. humanjournals.com The analysis of Natural Bond Orbitals (NBO) provides insights into the electronic distribution and bonding within the molecule. humanjournals.com

Table 1: Calculated Properties of Idoxuridine Isomers

| Isomer | Phase | Basis Set | Relative Stability | Calculated Dipole Moment (D) |

|---|---|---|---|---|

| C5 | Gas | Lanl2dz & 3-21G | Most Stable | N/A |

| C4 | Aqueous Solution | Lanl2dz | Most Stable | 9.14 |

| C5 | Aqueous Solution | 3-21G | Most Stable | 4.00 |

Reactivity Predictions and Molecular Orbital Analysis for Idoxuridine and Derivatives

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key computational tool for predicting the reactivity of Idoxuridine. researchgate.netnih.gov The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Studies have shown that the presence of the iodine atom in Idoxuridine increases its reactivity when compared to its natural analog, thymidine (B127349). humanjournals.comresearchgate.net However, it is predicted to be less reactive than other antiviral drugs like brincidofovir. humanjournals.comresearchgate.net The analysis of frontier orbitals and other quantum chemical descriptors helps in understanding the molecule's behavior in different environments. humanjournals.com